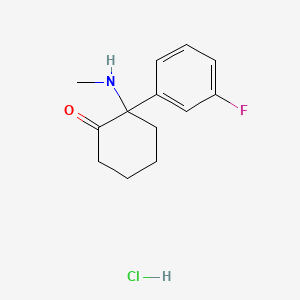

3-fluoro Deschloroketamine (hydrochloride)

説明

Elucidation of Comprehensive Pharmacodynamic Receptor Profiles

The primary mechanism of action for 3-fluoro-deschloroketamine is presumed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a characteristic it shares with its parent compound, ketamine, and its analogue, deschloroketamine (B12793670) (DCK). It is hypothesized that the fluorine substitution at the 3-position of the phenyl ring may enhance its binding affinity at the phencyclidine (PCP) site of the NMDA receptor. Predictions based on fluorinated NMDA analogs suggest a potentially lower IC50 value for 3-FDCK compared to ketamine and DCK, indicating greater potency.

A critical gap in the current knowledge is the lack of comprehensive in vitro binding and functional assays for 3-fluoro-deschloroketamine across a wide panel of central nervous system receptors. Future research should prioritize the following:

Receptor Binding Affinity Studies: Quantitative analysis of the binding affinity of 3-fluoro-deschloroketamine and its individual enantiomers (R- and S-) for a broad range of receptors and transporters, including but not limited to:

Glutamatergic receptors (NMDA, AMPA, kainate)

Dopaminergic receptors (D1-D5) and the dopamine (B1211576) transporter (DAT)

Serotonergic receptors (5-HT1A, 5-HT2A, etc.) and the serotonin (B10506) transporter (SERT)

Noradrenergic receptors and the norepinephrine (B1679862) transporter (NET)

Opioid receptors (mu, kappa, delta)

Sigma receptors (σ1, σ2)

Muscarinic and nicotinic acetylcholine (B1216132) receptors

Functional Activity Assays: Determination of the functional activity (e.g., agonist, antagonist, partial agonist, inverse agonist) of 3-fluoro-deschloroketamine at the receptors for which significant binding affinity is identified.

This detailed characterization will provide a more nuanced understanding of its pharmacological actions and potential for a wider range of physiological and psychological effects.

Advanced Neuroimaging and Electrophysiological Studies in Preclinical Models

Currently, there is a significant lack of research employing advanced neuroimaging and electrophysiological techniques to investigate the acute and chronic effects of 3-fluoro-deschloroketamine on brain function and connectivity. While studies on ketamine have provided a roadmap for such investigations, the unique pharmacological profile of 3-fluoro-deschloroketamine necessitates specific examination.

Future research should leverage preclinical models to explore the following:

Functional Magnetic Resonance Imaging (fMRI): To investigate how 3-fluoro-deschloroketamine alters resting-state functional connectivity and task-based brain activation in animal models. This can help identify the specific neural circuits and networks modulated by the compound. nih.gov

Positron Emission Tomography (PET): To visualize and quantify the in vivo occupancy of specific receptors, such as the NMDA and dopamine receptors, by 3-fluoro-deschloroketamine. This would provide direct evidence of its primary and secondary targets in the living brain.

Electroencephalography (EEG) and Magnetoencephalography (MEG): To examine the effects of 3-fluoro-deschloroketamine on neural oscillations and brainwave patterns. This can reveal alterations in brain states and information processing.

In Vivo Electrophysiology: To record the firing patterns of individual neurons or neuronal populations in specific brain regions, such as the prefrontal cortex and hippocampus, in response to acute and chronic administration of 3-fluoro-deschloroketamine.

These studies will be instrumental in bridging the gap between the molecular and behavioral effects of 3-fluoro-deschloroketamine, providing a systems-level understanding of its neurobiological impact.

Investigation of Long-Term Neuroadaptations

The long-term neurological consequences of repeated 3-fluoro-deschloroketamine use are largely unknown. Research on related compounds like ketamine and 2-fluorodeschloroketamine (2-FDCK) suggests the potential for significant neuroadaptations with chronic exposure. For instance, repeated administration of 2-FDCK has been shown to induce locomotor sensitization in rodents, a phenomenon indicative of neuroplastic changes. who.int Studies on ketamine have also pointed to its ability to promote neural plasticity. nih.gov

A critical area for future research is the investigation of the long-term neurobiological and behavioral changes resulting from sustained 3-fluoro-deschloroketamine administration. Key research questions include:

Neuroplasticity: Does chronic 3-fluoro-deschloroketamine exposure lead to alterations in synaptic plasticity, such as changes in dendritic spine density and morphology in brain regions like the prefrontal cortex and hippocampus? nih.gov

Gene and Protein Expression: What are the long-term changes in the expression of genes and proteins involved in synaptic function, neurotransmitter systems, and neurotrophic factors (e.g., brain-derived neurotrophic factor, BDNF)?

Signaling Pathways: Does chronic exposure to 3-fluoro-deschloroketamine alter intracellular signaling cascades, such as the Akt/mTOR/GSK-3β and CREB/BDNF pathways, which have been implicated in the effects of 2-FDCK? nih.gov

Behavioral Consequences: What are the lasting effects of chronic 3-fluoro-deschloroketamine administration on cognitive functions, mood, and reward-seeking behaviors in animal models?

Understanding these long-term neuroadaptations is crucial for assessing the potential for dependence, cognitive impairment, and other lasting psychiatric effects associated with this compound.

Development of Standardized Reference Materials for Emerging Analogues

The rapid emergence of new psychoactive substances, including a growing number of ketamine analogues, poses a significant challenge for forensic and clinical laboratories. researchgate.net The accurate identification of these compounds in seized materials and biological samples is contingent upon the availability of well-characterized reference materials. While analytical reference standards for 3-fluoro-deschloroketamine and some of its potential metabolites are commercially available for research purposes, there is a pressing need for the development of certified reference materials (CRMs). caymanchem.comglpbio.comcaymanchem.com

CRMs are essential for ensuring the accuracy, traceability, and comparability of analytical results across different laboratories. walshmedicalmedia.com Future efforts should focus on:

Synthesis and Certification of 3-fluoro-deschloroketamine CRMs: The production of high-purity 3-fluoro-deschloroketamine and its enantiomers, followed by rigorous characterization and certification according to international standards.

Identification and Synthesis of Metabolite Reference Materials: As the metabolism of 3-fluoro-deschloroketamine is further elucidated, the synthesis and certification of its major metabolites will be crucial for accurate toxicological analysis.

Proactive Development of Reference Materials for Emerging Analogues: Monitoring of the illicit drug market and wastewater analysis can help identify new, structurally related compounds. nih.gov A proactive approach to synthesizing and characterizing reference materials for these emerging analogues will enable a more rapid response from the forensic and clinical communities.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXLTENMYFBLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346146 | |

| Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657761-24-3 | |

| Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoro deschloroketamine (hydrochloride) relevant to experimental design?

- Molecular formula : C₁₃H₁₆FNO·HCl (MW 257.7) .

- Solubility : Soluble in DMF (10 mg/mL), DMSO (5 mg/mL), ethanol (5 mg/mL), and PBS (pH 7.2, 10 mg/mL). Heating to 37°C and sonication improve solubility .

- Storage : Stable for ≥5 years at -20°C; short-term storage (1 month) at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles to prevent degradation .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to limited toxicological data .

Q. What analytical methods are validated for identifying 3-fluoro deschloroketamine in biological matrices?

- LC-HRMS/MS : Provides high-resolution mass accuracy (e.g., Orbitrap) for detecting parent compounds and metabolites. Example: Detection of nor-2F-DCK (m/z 208.1137) and hydrogenated metabolites (m/z 224.1443) in post-mortem samples .

- GC-MS : Suitable for screening hydrolyzed urine samples after derivatization (e.g., acetylation), though less specific than LC-HRMS .

- SPE protocols : Use C18 cartridges for urine or fecal extraction, followed by enzymatic hydrolysis (β-glucuronidase/aryl-sulfatase) to isolate phase II metabolites .

Advanced Research Questions

Q. How do the metabolic pathways of 3-fluoro deschloroketamine compare to other deschloroketamine derivatives (e.g., DCK, 2-oxo-PCE)?

- In vivo metabolism :

- Primary pathways : N-demethylation (e.g., nor-2F-DCK), hydroxylation, and dehydrogenation. Similar pathways observed in rat models for DCK and 2-oxo-PCE .

- Species-specific differences : Human liver microsomes (pHLM) confirm N-demethylation, but hydroxylation rates vary between rodents and humans .

Q. What methodological challenges arise when reconciling conflicting data on 3-fluoro deschloroketamine’s stability in wastewater-based epidemiology?

- Degradation factors : Microbial activity in wastewater (WW) accelerates hydrolysis of phase I metabolites. Parent compounds are more stable than metabolites (e.g., 2-oxo-PCMe persists longer than hydroxylated derivatives) .

- Sampling protocols : Use SPE with mixed-mode sorbents to capture polar metabolites. Adjust pH to 3–4 to enhance recovery of basic analytes .

- Validation : Spike-and-recovery experiments in WW influent/effluent required to quantify matrix effects (e.g., ion suppression in LC-HRMS) .

Q. How can researchers optimize in vitro models to study 3-fluoro deschloroketamine’s neuropharmacological effects?

- Microsomal assays : Incubate 25 µM 3-FDCK with pHLM (1 mg protein/mL) for 1–4 hours. Terminate with ice-cold acetonitrile, centrifuge, and analyze via LC-HRMS .

- Cell-based models : HepaRG cells (20 µM, 8–24 h) simulate hepatic metabolism. Combine with neuronal cultures (e.g., SH-SY5Y) to assess NMDA receptor affinity .

- Dose calibration : Adjust for interspecies scaling (e.g., rat-to-human) using allometric principles (2 mg/kg in rats ≈ 0.16 mg/kg in humans) .

Methodological Guidance for Contradictory Findings

Q. How should researchers address discrepancies in reported metabolite stability between in vitro and in vivo models?

- Controlled variables : Standardize incubation times (e.g., 1 h for pHLM vs. 24 h for HepaRG) and co-factor concentrations (e.g., NADPH regeneration systems) .

- Cross-validation : Compare LC-HRMS data from in vitro microsomes with in vivo rat urine to identify artifacts (e.g., non-enzymatic degradation products) .

- Statistical reconciliation : Use multivariate analysis (e.g., PCA) to cluster metabolite profiles and isolate species-specific pathways .

Q. What strategies improve detection sensitivity for trace metabolites in complex matrices?

- Pre-concentration : Apply solid-phase microextraction (SPME) for urine or plasma to enhance signal-to-noise ratios .

- Data-dependent acquisition (DDA) : Prioritize MS² fragmentation of ions with intensity thresholds >1e4 in LC-HRMS .

- Internal standards : Use deuterated analogs (e.g., 2F-DCK-d₄) to correct for matrix effects and ionization variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。